

Comparative study of thiomorpholine-based enzyme inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-oxothiomorpholine-3-carboxylic Acid

Cat. No.: B1307545

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Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.[\[1\]](#) Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[\[3\]](#)

Comparative Inhibitory Activity

Compound ID	Structure	IC50 (μmol/L)	Reference Compound	IC50 (μmol/L)
16a	N/A	6.93	Sitagliptin	N/A
16b	N/A	6.29	Sitagliptin	N/A
16c	N/A	3.40	Sitagliptin	N/A

Data sourced from Bei han et al. as cited in[\[3\]](#). The structures for compounds 16a, 16b, and 16c were not provided in the source material.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a typical method for determining the *in vitro* inhibitory activity of compounds against DPP-IV.

Materials:

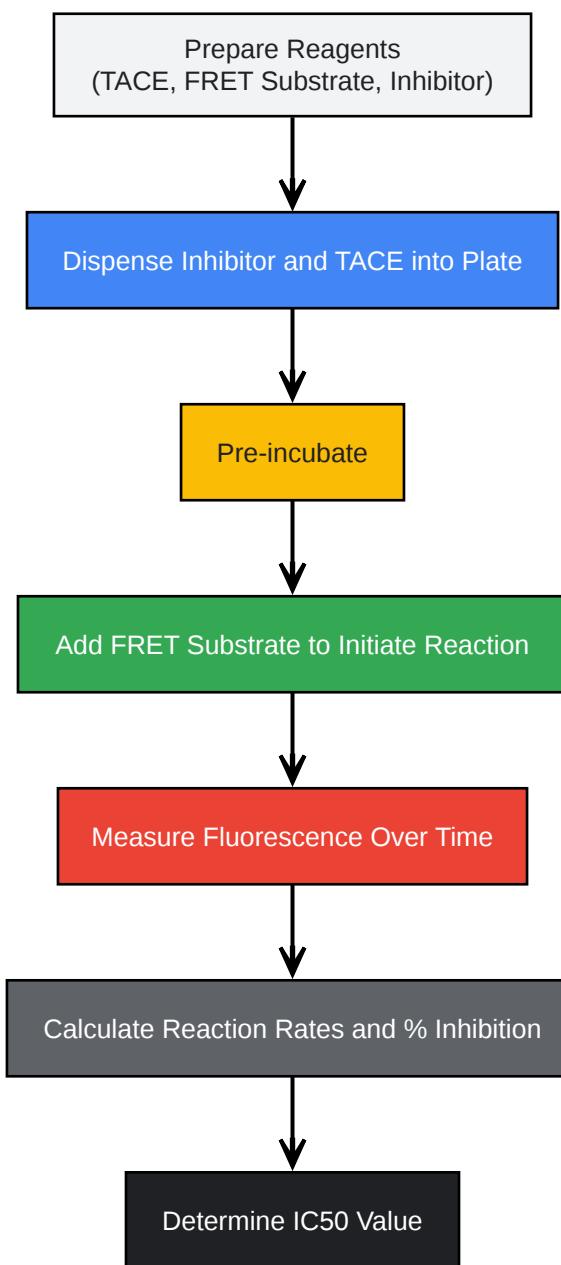
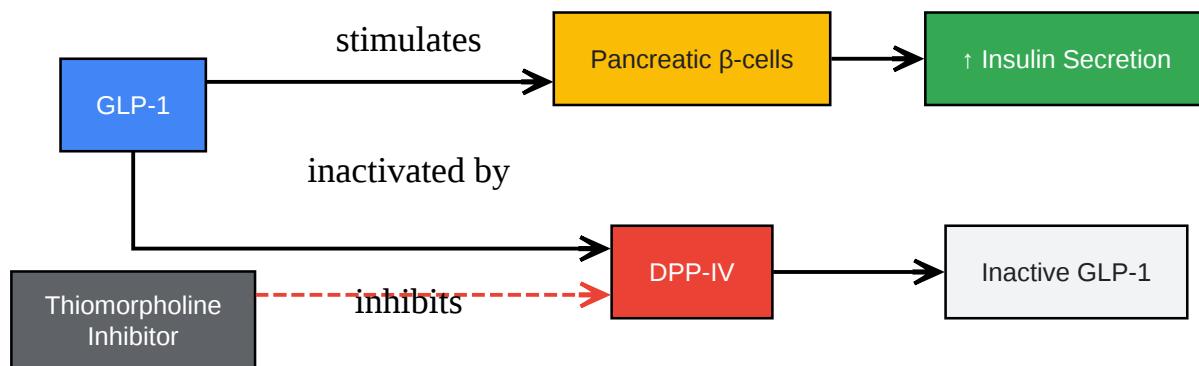
- Human recombinant DPP-IV
- Gly-Pro-p-nitroanilide (G-p-NA) substrate
- Tris-HCl buffer (pH 8.0)
- Test compounds (thiomorpholine derivatives)
- Reference inhibitor (e.g., Sitagliptin)
- 96-well microplate reader

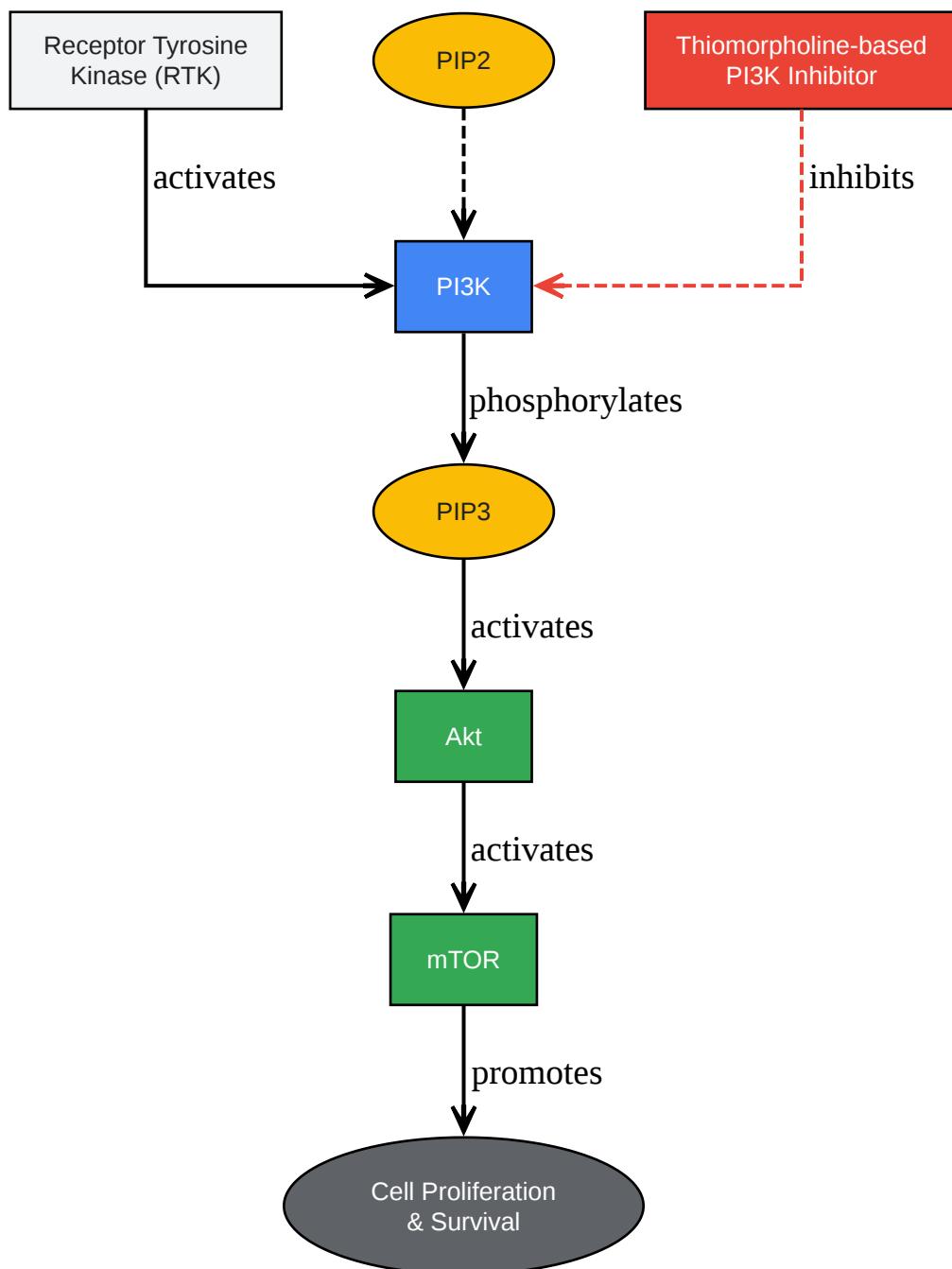
Procedure:

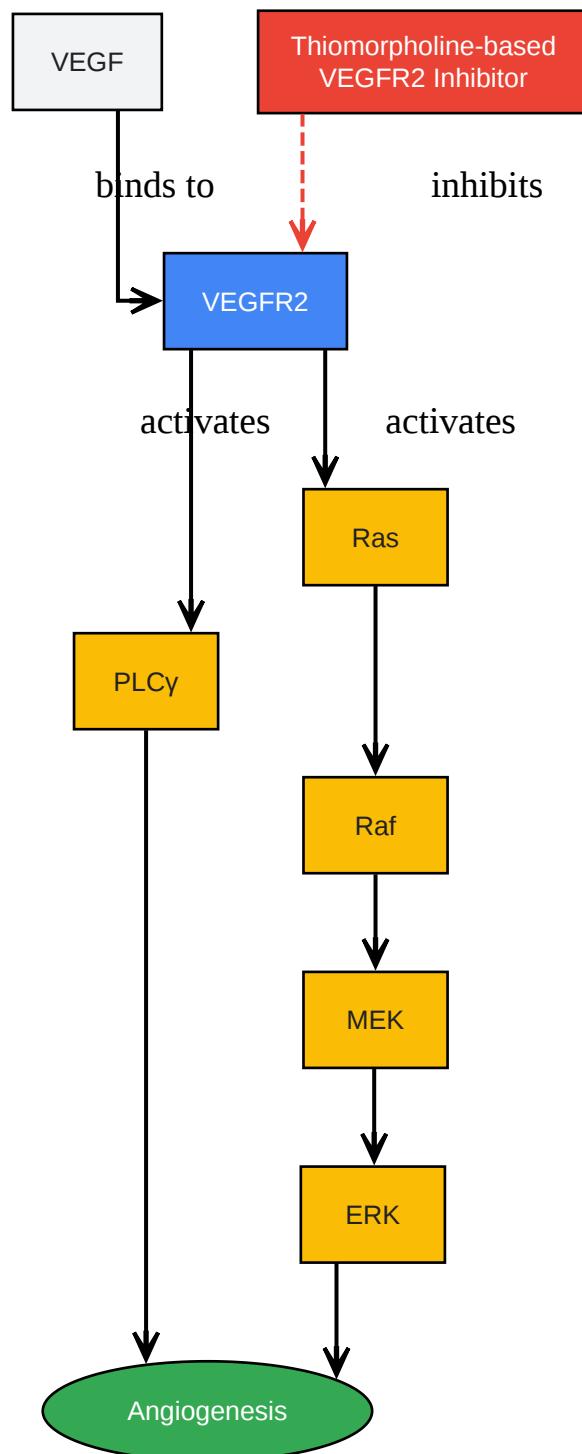
- A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- In a 96-well plate, 50 μ L of the test compound solution is mixed with 50 μ L of human recombinant DPP-IV enzyme solution in Tris-HCl buffer.
- The mixture is pre-incubated at 37°C for 10 minutes.
- The enzymatic reaction is initiated by adding 50 μ L of the G-p-NA substrate solution.
- The plate is incubated at 37°C for 60 minutes.
- The absorbance is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released.
- The percentage of inhibition is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$, where A_{control} is the absorbance of the reaction without an inhibitor and A_{sample} is the absorbance with the test compound.

- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

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